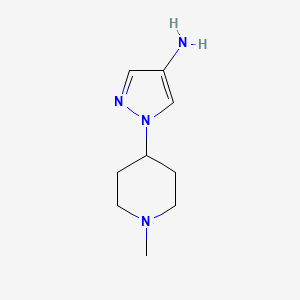

1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

Vue d'ensemble

Description

1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine is an organic compound that features a piperidine ring substituted with a methyl group at the nitrogen atom and a pyrazole ring substituted with an amine group

Synthetic Routes and Reaction Conditions:

Cyclization of 1,2-diamine derivatives with sulfonium salts:

Ring Opening of Aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperidine derivatives, which can then be functionalized to introduce the pyrazole ring.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form N-oxides.

Reduction: Reduction reactions can be used to modify the pyrazole ring, potentially forming hydrazine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation Products: N-oxides of the piperidine ring.

Reduction Products: Hydrazine derivatives of the pyrazole ring.

Substitution Products: Various substituted amine derivatives.

Applications De Recherche Scientifique

1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine has several applications in scientific research:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for neurological disorders.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

Industrial Applications: It is utilized in the synthesis of various industrial chemicals and intermediates.

Mécanisme D'action

The mechanism of action of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting cognitive functions .

Comparaison Avec Des Composés Similaires

1-(1-Methylpiperidin-4-yl)piperidin-4-amine: This compound features a similar piperidine ring but lacks the pyrazole ring, making it less versatile in certain reactions.

4-(4-Methylpiperidin-1-yl)aniline: This compound has a similar piperidine ring but is substituted with an aniline group instead of a pyrazole ring.

Uniqueness: 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine is unique due to the presence of both the piperidine and pyrazole rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for a broader range of chemical modifications and applications compared to similar compounds.

Activité Biologique

1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and neurodegenerative diseases. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases involved in cancer progression and neurodegenerative disorders. Its structure allows for selective inhibition of certain pathways, making it a candidate for targeted therapies.

Key Mechanisms:

- Kinase Inhibition : The compound has been shown to inhibit the activity of specific kinases, including LRRK2, which is implicated in Parkinson's disease and other neurodegenerative conditions .

- Antitumor Activity : Research indicates that pyrazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on recent studies:

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines showed significant reduction in cell viability at concentrations as low as 10 µM. The compound induced apoptosis through caspase activation and modulation of the PI3K/Akt signaling pathway.

Case Study 2: Neuroprotective Properties

In a preclinical model of Parkinson's disease, administration of the compound demonstrated a protective effect on dopaminergic neurons. The mechanism was linked to the inhibition of LRRK2 kinase activity, which is known to contribute to neurodegeneration. Behavioral assessments indicated improved motor function in treated animals compared to controls.

Research Findings

Recent investigations have highlighted several important findings regarding the biological activity of this compound:

- Antiproliferative Activity : Compounds with a pyrazole core have been found to inhibit tumor growth in vivo. For instance, derivatives similar to this compound showed IC50 values ranging from 0.5 µM to 5 µM against various cancer cell lines .

- Selectivity for Cancer Cells : The selectivity index for normal versus cancer cells was favorable, indicating reduced toxicity towards healthy tissues while effectively targeting malignant cells .

- Potential for Combination Therapy : Studies suggest that combining this compound with existing chemotherapeutic agents may enhance overall efficacy and reduce resistance mechanisms observed in cancer treatments .

Propriétés

IUPAC Name |

1-(1-methylpiperidin-4-yl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c1-12-4-2-9(3-5-12)13-7-8(10)6-11-13/h6-7,9H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXZKGLWPRJOMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693379 | |

| Record name | 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201935-36-5 | |

| Record name | 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.